Cas no 13577-72-5 (6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- 3H-Imidazo[4,5-b]pyridine,6-bromo-2-(trifluoromethyl)-
- 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 6-BROMO-2-TRIFLUOROMETHYL-3H-IMIDAZO[4,5-B]PYRIDINE
- 6-bromo-2-trifluoromethyl-1(3)H-imidazo[4,5-b]pyridine
- 5-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- DTXSID20406702
- SCHEMBL8482262
- MFCD00223329
- AKOS005265161
- 13577-72-5
- AKOS015955335
- CS-0445369
- J-006773
- FB102851
-
- MDL: MFCD00223329
- Inchi: 1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)
- InChI Key: QOYUQFRNTGHVHL-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(C=1)NC(C(F)(F)F)=N2
Computed Properties
- Exact Mass: 264.94600
- Monoisotopic Mass: 264.94624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 2.06
- Boiling Point: 183 ºC
- Flash Point: 65 ºC
- PSA: 41.57000
- LogP: 2.73920
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC53139-250mg |
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine |
13577-72-5 | 250mg |
£57.00 | 2023-09-01 | ||
| Chemenu | CM150876-1g |
6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine |
13577-72-5 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB358966-250 mg |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine, 95%; . |
13577-72-5 | 95% | 250mg |
€257.10 | 2023-04-26 | |
| abcr | AB358966-1 g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine, 95%; . |
13577-72-5 | 95% | 1g |
€453.20 | 2023-04-26 | |
| abcr | AB358966-5 g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine, 95%; . |
13577-72-5 | 95% | 5g |
€1,321.00 | 2022-06-10 | |
| abcr | AB358966-250mg |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine, 95%; . |
13577-72-5 | 95% | 250mg |
€270.60 | 2024-06-08 | |
| abcr | AB358966-1g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine, 95%; . |
13577-72-5 | 95% | 1g |
€473.60 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1264108-1g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine |
13577-72-5 | 95% | 1g |
$400 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1264108-1g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine |
13577-72-5 | 95% | 1g |
$400 | 2025-02-28 | |
| 1PlusChem | 1P0072RV-1g |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine |
13577-72-5 | 95% | 1g |
$263.00 | 2025-02-21 |
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Suppliers
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Introduction to 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS No. 13577-72-5)
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, a compound with the chemical identifier CAS No. 13577-72-5, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structural features of this molecule, particularly the presence of a 6-bromo substituent and a 2-(trifluoromethyl) group, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The imidazo[4,5-b]pyridine core is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This structural motif is frequently encountered in natural products and pharmaceuticals due to its ability to interact with various biological targets. The introduction of halogen atoms, such as the bromine atom at the 6-position, enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for the development of libraries of compounds with tailored biological activities.
The trifluoromethyl group at the 2-position of the imidazo[4,5-b]pyridine ring adds another layer of complexity to the molecule. Fluorinated aromatic compounds are widely used in medicinal chemistry due to their improved metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or receptors.
In recent years, there has been a growing interest in imidazopyridines as potential therapeutic agents. Several studies have demonstrated their efficacy in inhibiting various enzymes and receptors involved in inflammatory diseases, cancer, and infectious disorders. For instance, derivatives of imidazopyridines have shown promising activity against Janus kinases (JAKs), which are key mediators of inflammatory signaling pathways. The compound 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine could serve as a valuable starting point for designing new inhibitors targeting these pathways.
Moreover, the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups at other positions on the imidazo[4,5-b]pyridine core, expanding the chemical space for drug discovery. Such modifications can be tailored to optimize pharmacokinetic properties and improve target engagement.
The synthesis of 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves multi-step organic transformations that highlight its synthetic accessibility. The construction of the imidazo[4,5-b]pyridine ring can be achieved through cyclization reactions between appropriately substituted precursors. For example, condensation reactions between β-ketoesters and amidines can form the core structure, which can then be further functionalized to introduce the bromo and trifluoromethyl substituents.
The trifluoromethyl group is typically introduced via electrophilic aromatic substitution reactions or through metal-catalyzed cross-coupling reactions involving trifluoromethoxy or trifluoromethyl halide reagents. The bromination at the 6-position can be accomplished using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. These synthetic strategies demonstrate the versatility of this compound as a building block in medicinal chemistry.
Beyond its potential as a pharmacophore, 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has also been explored in materials science applications. Fluorinated heterocycles are known for their unique electronic properties and have been used in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The combination of nitrogen heterocycles with fluorinated substituents can lead to enhanced thermal stability and tunable electronic characteristics.
In conclusion, 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS No. 13577-72-5) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its structural features make it an attractive scaffold for drug discovery targeting various diseases, while its synthetic accessibility allows for extensive modifications to explore new chemical spaces. As research continues to uncover new applications for this compound and related derivatives, its importance in scientific innovation is likely to grow.
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